molecular formula C25H26ClNO5 B14991700 ethyl 3-[3-(3-chlorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate

ethyl 3-[3-(3-chlorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate

Cat. No.: B14991700
M. Wt: 455.9 g/mol
InChI Key: QZYGEVOZTCAVKJ-UHFFFAOYSA-N
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Description

ETHYL 3-{3-[(3-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin derivatives. This compound is characterized by its unique structure, which includes a chromeno ring fused with an oxazin ring, and a propanoate ester group. The presence of the 3-chlorophenylmethyl and dimethyl groups further adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{3-[(3-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE typically involves multi-step organic reactions. The starting materials often include 3-chlorobenzyl chloride, dimethyl chromeno derivatives, and ethyl propanoate. The synthesis may proceed through the following steps:

    Formation of the Chromeno Ring: The chromeno ring is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Oxazin Ring: The oxazin ring is introduced via a condensation reaction with suitable amines or amides.

    Attachment of the 3-Chlorophenylmethyl Group: This step involves the alkylation of the chromeno-oxazin intermediate with 3-chlorobenzyl chloride.

    Esterification: The final step involves the esterification of the intermediate with ethyl propanoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{3-[(3-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include hydroxyl derivatives, carboxylic acids, and substituted phenyl derivatives.

Scientific Research Applications

ETHYL 3-{3-[(3-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-{3-[(3-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

ETHYL 3-{3-[(3-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE can be compared with other similar compounds such as:

    Chromeno Derivatives: Compounds with similar chromeno structures but different substituents.

    Oxazin Derivatives: Compounds with oxazin rings but different functional groups.

    Phenylmethyl Derivatives: Compounds with phenylmethyl groups but different core structures.

The uniqueness of ETHYL 3-{3-[(3-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE lies in its combined chromeno-oxazin structure and the presence of the 3-chlorophenylmethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H26ClNO5

Molecular Weight

455.9 g/mol

IUPAC Name

ethyl 3-[3-[(3-chlorophenyl)methyl]-6,10-dimethyl-8-oxo-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]propanoate

InChI

InChI=1S/C25H26ClNO5/c1-4-30-22(28)9-8-20-15(2)21-11-18-13-27(12-17-6-5-7-19(26)10-17)14-31-23(18)16(3)24(21)32-25(20)29/h5-7,10-11H,4,8-9,12-14H2,1-3H3

InChI Key

QZYGEVOZTCAVKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CC4=CC(=CC=C4)Cl)C)OC1=O)C

Origin of Product

United States

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